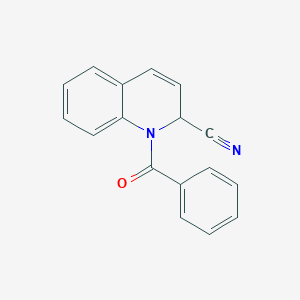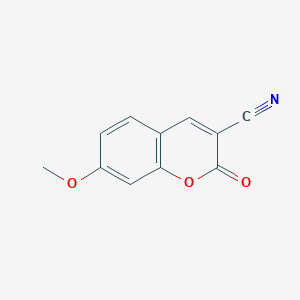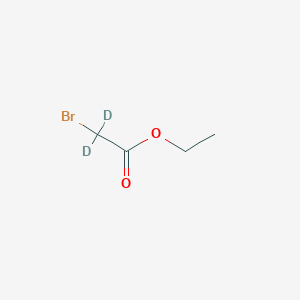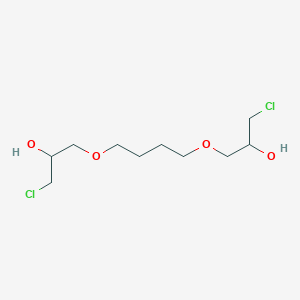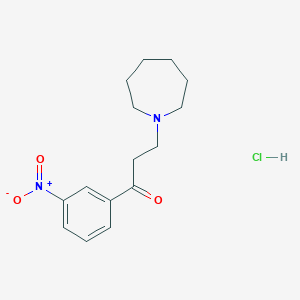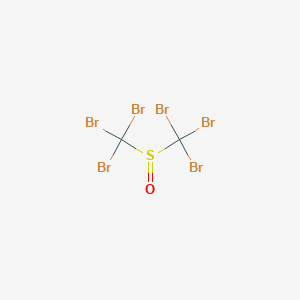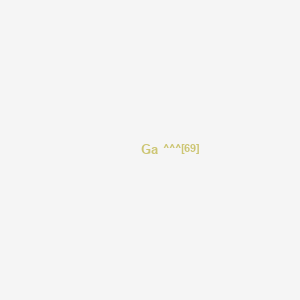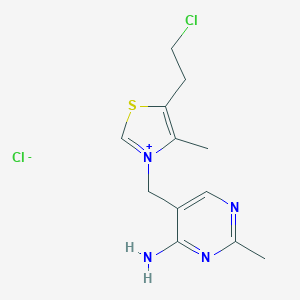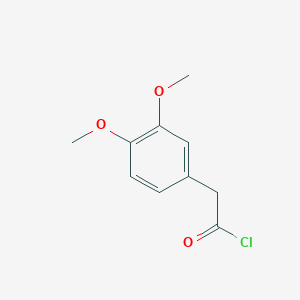
6-碘喹啉
概述
描述
6-Iodoquinoline is a compound with the empirical formula C9H6IN. It has a molecular weight of 255.06 . It is used as a reactant for room temperature CuI-catalyzed N-arylation using 2-pyridinyl β-ketones ligands .
Synthesis Analysis
The synthesis of 6-Iodoquinoline has been achieved from 6-Aminoquinoline . A detailed study showed that the formation of amides and ketoamides is strongly influenced by the reaction conditions .Molecular Structure Analysis
The structure of 6-Iodoquinoline and its derivatives have been established using spectral (NMR, IR) mass spectrometry and X-ray diffraction studies .Chemical Reactions Analysis
The aminocarbonylation of 6-iodoquinoline has been investigated in the presence of a large series of amine nucleophiles, providing an efficient synthetic route for producing various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives .科学研究应用
Synthesis of Quinoline Derivatives
6-Iodoquinoline is used in the synthesis of various quinoline derivatives. For instance, it has been used in the aminocarbonylation of 6-iodoquinoline in the presence of a large series of amine nucleophiles . This provides an efficient synthetic route for producing various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives .
Catalyst in Chemical Reactions
6-Iodoquinoline can act as a reactant in room temperature CuI-catalyzed N-arylation using 2-pyridinyl β-ketones ligands . This highlights its role in facilitating chemical reactions.
Antimicrobial Activity
A study has shown that carboxy-quinoline derivatives bearing an iodine atom, synthesized using 6-Iodoquinoline, have potential antimicrobial activity . These compounds were tested against S. epidermidis, K. pneumonie, and C. parapsilosis, and showed promising results .
Biofilm Development
The same study also investigated the effect of iodo-quinoline derivatives on microbial adhesion, the initial stage of microbial biofilm development . This suggests that 6-Iodoquinoline and its derivatives could be useful in studying and combating biofilm-related issues.
Synthesis of Carboxy-Quinolines
6-Iodoquinoline has been used in the synthesis of a new family of carboxy-quinolines . The compounds were produced utilizing a one-pot, two-component technique, with trifluoroacetic acid serving as an efficient catalyst .
Double Carbonylation
6-Iodoquinoline has been used in the double carbonylation of iodo- and bromobenzene with secondary amines . This process is part of the broader field of homogeneous catalysis, where carbon monoxide is activated and used as a C1 building block .
作用机制
Target of Action
6-Iodoquinoline primarily targets Entamoeba histolytica , a protozoan parasite responsible for amebiasis . It is active against both the trophozoite and encysted forms of the parasite .
Mode of Action
It is known to be amebicidal, meaning it kills amoebae . The elimination of the cyst form of the parasite likely results from the destruction of the trophozoites .
Biochemical Pathways
It is known that the compound interferes with the life cycle ofEntamoeba histolytica , disrupting its ability to form cysts and thereby preventing its spread .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Iodoquinoline is limited. It is known that the compound may interfere with certain thyroid function tests by increasing protein-bound serum iodine concentrations .
Result of Action
The primary result of 6-Iodoquinoline’s action is the elimination of Entamoeba histolytica infections. By killing the trophozoites and preventing the formation of cysts, 6-Iodoquinoline disrupts the life cycle of the parasite and prevents the spread of the infection .
未来方向
The aminocarbonylation of 6-iodoquinoline has been investigated in the presence of a large series of amine nucleophiles, providing an efficient synthetic route for producing various quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives . This suggests potential future directions in the synthesis of these derivatives.
属性
IUPAC Name |
6-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTASELJZCIVBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20928030 | |
| Record name | 6-Iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20928030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodoquinoline | |
CAS RN |
13327-31-6 | |
| Record name | 6-Iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20928030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-IODOQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to produce 6-iodoquinoline derivatives?
A1: Several methods have been explored for the synthesis of 6-iodoquinoline derivatives. One approach involves a three-component one-pot reaction using 2-aminobenzophenone, α-methylene carbonyl compounds, and benzyltrimethylammonium dichloroiodate in the presence of zinc chloride []. This method allows for the efficient preparation of various 6-iodoquinolines. Another study demonstrated the synthesis of 3-aryl-2-(2-chloro-6-iodoquinolin-3-yl)-4-thiazolidinones through the cyclocondensation of thioglycolic acid with N-aryl-2-chloro-6-iodoquinolin-3-yl azomethine []. This highlights the versatility of 6-iodoquinoline as a starting material for building more complex heterocyclic systems.
Q2: How is 6-iodoquinoline utilized in palladium-catalyzed reactions?
A2: 6-Iodoquinoline serves as an effective substrate in palladium-catalyzed aminocarbonylation reactions []. Researchers have demonstrated the ability to produce diverse quinoline-6-carboxamide and quinoline-6-glyoxylamide derivatives by reacting 6-iodoquinoline with various amine nucleophiles under carefully controlled conditions. The choice of catalyst ligands like triphenylphosphine or Xantphos significantly influences the reaction pathway, leading to selective formation of either amides or ketoamides.
Q3: What is the significance of incorporating 6-fluoroquinoline into potential drug candidates like BMS-986205?
A3: BMS-986205, a selective IDO1 inhibitor containing a 6-fluoroquinoline moiety, shows promise as a potential PET radioligand for imaging indoleamine-2,3-dioxygenase (IDO) []. The 6-fluoroquinoline structure is particularly interesting due to the possibility of substituting the fluorine atom with the positron-emitting isotope fluorine-18 (18F). This substitution allows for the development of a PET imaging agent to visualize and quantify IDO levels in vivo, potentially aiding in cancer diagnosis and monitoring treatment response.
Q4: Can you elaborate on the challenges and successes in radiolabeling 6-fluoroquinoline-containing molecules like BMS-986205?
A4: Radiolabeling complex molecules like BMS-986205 with fluorine-18 (18F) presents significant challenges. Researchers investigated various fluorination methods, including copper-mediated fluorination of precursors like mesityl iodonium salts, sulfonium salts, boronic acids, and pinacol boronate esters []. While initial attempts using mesityl iodonium salts, boronic acids, and sulfonium salts resulted in low yields or undesired side reactions, optimizing the copper-mediated fluorination of a pinacol boronate ester precursor led to a significant improvement in yield and purity. This successful optimization highlights the importance of exploring diverse synthetic strategies and precursor molecules to achieve efficient and clinically viable radiolabeling methods.
Q5: How does the structure of the quinoline ring system, particularly the position of substituents, influence the antimalarial activity of chloroquine-like compounds?
A5: The antimalarial activity of chloroquine-like compounds is highly sensitive to modifications in the quinoline ring system []. Research suggests that the presence of specific substituents on the quinoline ring, particularly chlorine or other halogens, plays a crucial role in the drug's ability to accumulate within the acidic digestive vacuole of the malaria parasite. This accumulation, driven by pH trapping, is essential for the drug's mechanism of action, which involves inhibiting hemozoin formation, a process crucial for parasite survival.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


